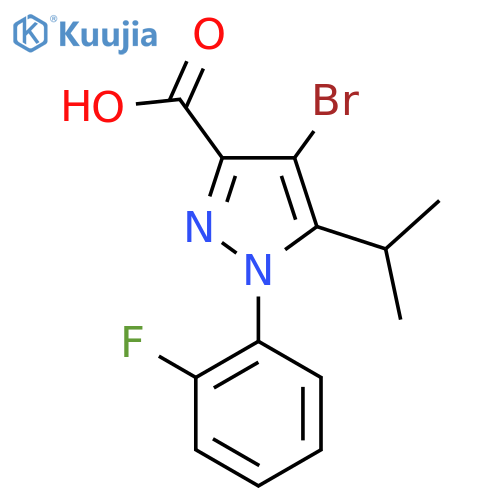

Cas no 1273775-24-8 (4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

1273775-24-8 structure

商品名:4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

CAS番号:1273775-24-8

MF:C13H12BrFN2O2

メガワット:327.148985862732

MDL:MFCD18025272

CID:5684240

PubChem ID:55137008

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 1273775-24-8

- EN300-26147333

- AKOS006149535

-

- MDL: MFCD18025272

- インチ: 1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19)

- InChIKey: QSEKSRVSGOGFJH-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)O)=NN(C2C=CC=CC=2F)C=1C(C)C

計算された属性

- せいみつぶんしりょう: 326.00662g/mol

- どういたいしつりょう: 326.00662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 55.1Ų

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26147333-1.0g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 1.0g |

$986.0 | 2024-06-18 | |

| Enamine | EN300-26147333-10g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 10g |

$4236.0 | 2023-09-14 | |

| Enamine | EN300-26147333-1g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 1g |

$986.0 | 2023-09-14 | |

| Aaron | AR028DO9-50mg |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid |

1273775-24-8 | 95% | 50mg |

$340.00 | 2025-02-16 | |

| Aaron | AR028DO9-2.5g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid |

1273775-24-8 | 95% | 2.5g |

$2681.00 | 2023-12-16 | |

| Aaron | AR028DO9-500mg |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid |

1273775-24-8 | 95% | 500mg |

$1081.00 | 2025-02-16 | |

| Enamine | EN300-26147333-0.1g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 0.1g |

$342.0 | 2024-06-18 | |

| Enamine | EN300-26147333-2.5g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 2.5g |

$1931.0 | 2024-06-18 | |

| Enamine | EN300-26147333-10.0g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 10.0g |

$4236.0 | 2024-06-18 | |

| Enamine | EN300-26147333-0.5g |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

1273775-24-8 | 95% | 0.5g |

$768.0 | 2024-06-18 |

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1273775-24-8 (4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量